molecular formula C15H15N5O2S2 B11257042 N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

Cat. No.: B11257042
M. Wt: 361.4 g/mol
InChI Key: MUCZNECVACINTG-UHFFFAOYSA-N
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Description

2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazolo-triazine derivatives This compound is characterized by its complex heterocyclic structure, which includes a thiadiazole ring fused with a triazine ring, and a sulfanyl group attached to an acetamide moiety

Properties

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C15H15N5O2S2/c1-9-3-5-11(6-4-9)7-16-12(21)8-23-15-19-20-13(22)10(2)17-18-14(20)24-15/h3-6H,7-8H2,1-2H3,(H,16,21)

InChI Key

MUCZNECVACINTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Formation of the Triazine Ring: The triazine ring can be formed by the reaction of the thiadiazole intermediate with cyanuric chloride in the presence of a base such as triethylamine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazine intermediate with a suitable thiol reagent under mild conditions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl intermediate with 4-methylbenzylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding the corresponding alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agrochemicals: The compound may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiadiazolo-triazine core may allow the compound to inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE: Similar structure with a chloro substituent instead of a methyl group on the aromatic ring.

    2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure with a methoxy substituent instead of a methyl group on the aromatic ring.

Uniqueness

The uniqueness of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties. The presence of the methyl group on the aromatic ring may influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

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